1-Methoxy-1-phenylpropan-2-one
Overview
Description
1-Methoxy-1-phenylpropan-2-one is an organic compound with the molecular formula C10H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its pleasant odor and is soluble in organic solvents.
Preparation Methods
1-Methoxy-1-phenylpropan-2-one can be synthesized through several methods. One common laboratory method involves the reaction of phenylacetone with methanol in the presence of an acid catalyst. Industrially, it can be produced by the addition of methanol to propylene oxide using sodium hydroxide as a catalyst . Another method involves the Friedel-Crafts alkylation of chloroacetone with benzene in the presence of aluminum chloride .
Chemical Reactions Analysis
1-Methoxy-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like aluminum chloride. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-Methoxy-1-phenylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the production of pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 1-Methoxy-1-phenylpropan-2-one involves its interaction with various molecular targets. It can undergo metabolic transformations in the body, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, influencing biochemical pathways and physiological processes .
Comparison with Similar Compounds
1-Methoxy-1-phenylpropan-2-one can be compared with similar compounds such as:
Phenylacetone: Similar in structure but lacks the methoxy group.
1-Phenyl-2-propanone: Another related compound with a different substitution pattern
The presence of the methoxy group in this compound makes it unique, influencing its reactivity and applications in various fields.
Properties
IUPAC Name |
1-methoxy-1-phenylpropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)10(12-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZKUMYCNPNIJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404281 | |
Record name | 1-methoxy-1-phenylpropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7624-24-0 | |
Record name | 1-methoxy-1-phenylpropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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